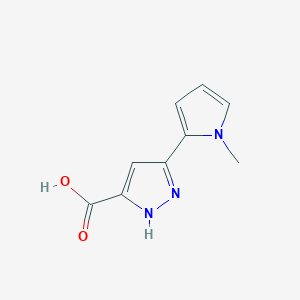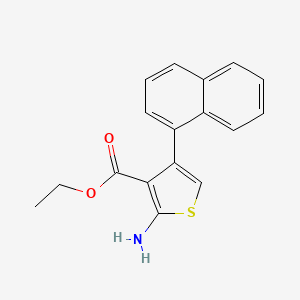
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
The compound “3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid” is a unique chemical with the empirical formula C8H9NO2 and a molecular weight of 151.16 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of “3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid” can be represented by the SMILES stringCN1C=CC=C1/C=C/C(O)=O . The InChI representation is 1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+ . Physical And Chemical Properties Analysis
The compound “3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid” is a solid at room temperature . It has a molecular weight of 151.16 g/mol . The compound has a complexity of 147 and a topological polar surface area of 42.2 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Complexes
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid is used in the synthesis of novel pyrazole-dicarboxylate acid derivatives. These compounds have been explored for their ability to form coordination complexes with metals like copper (Cu) and cobalt (Co). For instance, Radi et al. (2015) investigated the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes using similar pyrazole-dicarboxylate acid derivatives, demonstrating their potential in creating complex metal-organic frameworks (Radi et al., 2015).
Structural and Computational Studies
The compound's derivatives have been subjected to structural and computational studies to understand their molecular configurations and potential applications. For example, Shen et al. (2012) synthesized pyrazole derivatives and used crystal structure analysis and computational studies to explore their properties (Shen et al., 2012).
Synthesis of Isoxazoles and Pyrazoles
Martins et al. (2002) reported the synthesis of various isoxazole and pyrazole compounds using 3-methylisoxazole-5-carboxylic acid and pyrazole. This research highlights the versatility of pyrazole-based compounds in synthesizing diverse chemical structures (Martins et al., 2002).
Development of Chemosensors
Naskar et al. (2018) developed a new probe with a pyridine–pyrazole moiety for the chemical sensing of Al3+. This research demonstrates the application of pyrazole derivatives in creating sensitive and selective chemosensors (Naskar et al., 2018).
Optical Properties and Potential NLO Materials
Chandrakantha et al. (2013) synthesized N-substituted pyrazole-ethyl carboxylates and investigated their optical nonlinearity, revealing their potential as materials for optical limiting applications (Chandrakantha et al., 2013).
Antifungal Activity
Du et al. (2015) synthesized a series of pyrazole-4-carboxylic acid amides and tested their antifungal activities, showing the potential of these compounds in developing new antifungal agents (Du et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-4-2-3-8(12)6-5-7(9(13)14)11-10-6/h2-5H,1H3,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCWEWNWAYDITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349400 | |
| Record name | 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
909858-38-4 | |
| Record name | 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1619795.png)

![3-Chlorobicyclo[2.2.1]heptan-2-ol](/img/structure/B1619799.png)







